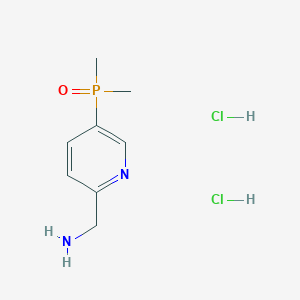

(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride

Description

(5-Dimethylphosphorylpyridin-2-yl)methanamine dihydrochloride is a pyridine-based compound featuring a dimethylphosphoryl group at the 5-position of the pyridine ring and a methanamine group at the 2-position, with two hydrochloride counterions. Its molecular formula is C₈H₁₄Cl₂N₂O₂P, with a molecular weight of 283.09 g/mol.

Properties

IUPAC Name |

(5-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-4-3-7(5-9)10-6-8;;/h3-4,6H,5,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLINZNLCWGBZBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(C=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylphosphoryl chloride, followed by the addition of methanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoryl oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of (5-Dimethylphosphorylpyridin-2-yl)methanamine dihydrochloride with analogous compounds:

Key Observations :

- Phosphoryl vs.

- Solubility : Chlorinated and methylated analogs exhibit higher aqueous solubility due to smaller, less sterically hindered substituents. The phosphoryl group may reduce solubility in water but improve it in polar organic solvents.

- Molecular Weight : The benzodiazole-containing compound has the highest molecular weight (274.19 g/mol), which could impact pharmacokinetics (e.g., membrane permeability).

Biological Activity

(5-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylphosphoryl group attached to a pyridine ring and a methanamine moiety . This unique structure enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

The biological activity of (5-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways.

- Induction of Apoptosis : There is potential for triggering programmed cell death in cancer cells through activation of apoptotic pathways.

Biological Activities

Research indicates that (5-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Antitumor Effects : Studies suggest potential antiproliferative activity against cancer cell lines, including HeLa and A549 cells.

- Enzyme Interaction Studies : Quantitative structure-activity relationship (QSAR) studies indicate that the dimethylphosphoryl group enhances binding affinity to target proteins.

Case Studies

-

Antibacterial Activity :

- A study demonstrated that derivatives of dimethylphosphoryl compounds exhibited considerable antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens.

-

Anticancer Potential :

- In vitro studies revealed that (5-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride could induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

-

Mechanistic Insights :

- Research employing techniques such as molecular docking has provided insights into how the compound interacts with specific proteins, guiding future drug design efforts.

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing (5-Dimethylphosphorylpyridin-2-yl)methanamine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include phosphorylation, amination, and salt formation. Reaction conditions (e.g., temperature: 60–80°C, pH 6–8, and anhydrous solvents like THF or DCM) are critical to avoid side reactions. The final dihydrochloride salt is formed by treating the free base with HCl in ethanol .

- Analytical Validation : Post-synthesis, purity (>95%) is confirmed via ¹H/³¹P NMR to verify phosphorylation and LC-MS for molecular ion detection. Impurity profiles are assessed using HPLC with UV detection at 254 nm .

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : ¹H NMR (δ 2.5–3.5 ppm for methylphosphoryl groups; δ 8.0–8.5 ppm for pyridinyl protons) and ³¹P NMR (δ 15–25 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error.

- X-ray Crystallography (if crystalline): Resolves stereochemistry and salt formation .

Q. What are the stability and solubility profiles of this compound under varying storage conditions?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C). Stability studies (accelerated at 40°C/75% RH for 6 months) show degradation <5% when stored in amber vials under nitrogen. Degradation products (e.g., hydrolyzed phosphoryl groups) are monitored via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced receptor binding?

- Methodological Answer :

- Pharmacophore Modeling : Focus on the dimethylphosphoryl group’s electron-withdrawing effects and the pyridinyl-methanamine backbone’s conformational flexibility.

- In Silico Docking : Use serotonin receptor (5-HT1A/2A) crystal structures (PDB: 7E9Z) to predict binding affinity.

- Synthetic Modifications : Introduce halogens (e.g., fluoro) at the pyridine C5 position to improve lipophilicity (logP optimization) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Standardize assay protocols (e.g., cAMP inhibition for 5-HT1A) and control for batch-to-batch variability in compound purity.

- Dose-Response Curves : Compare EC₅₀ values across studies using normalized cell lines (e.g., HEK-293 transfected with 5-HT1A).

- Statistical Reconciliation : Apply ANOVA to identify outliers due to solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What theoretical frameworks are essential for designing mechanistic studies on this compound?

- Methodological Answer :

- Receptor Theory : Use the two-state model (active/inactive receptor conformations) to interpret partial agonism.

- Kinetic Modeling : Apply the Cheng-Prusoff equation to correlate IC₅₀ values with receptor occupancy.

- Systems Biology : Integrate omics data (transcriptomics/proteomics) to map off-target effects .

Safety and Compliance

Q. What methodologies are recommended for preliminary toxicity and ecotoxicity assessments?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on HepG2 cells (IC₅₀ threshold: >100 μM for non-toxic classification).

- Ames Test : Assess mutagenicity with TA98/TA100 strains (±S9 metabolic activation).

- Ecotoxicity Prediction : Apply QSAR models (e.g., ECOSAR) to estimate LC₅₀ for aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.